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Compound of Interest

Compound Name: HS-173

Cat. No.: B612030 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
HS-173 is a novel and potent small molecule inhibitor of phosphoinositide 3-kinase (PI3K), with

high selectivity for the PI3Kα isoform. Emerging preclinical evidence has highlighted its

significant anti-cancer properties across various malignancies, including pancreatic, breast, and

head and neck cancers. By targeting the PI3K/AKT/mTOR signaling pathway, a critical

regulator of cell growth, proliferation, and survival, HS-173 demonstrates the ability to suppress

tumor growth, inhibit metastasis, and enhance the efficacy of conventional cancer therapies

such as radiation. This technical guide provides a comprehensive overview of the chemical

structure, properties, mechanism of action, and key experimental data related to HS-173,

intended to serve as a valuable resource for researchers and professionals in the field of drug

development.

Chemical Structure and Properties
HS-173 is an imidazopyridine-carboxylate derivative. Its chemical identity and key properties

are summarized below.
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Property Value

Systematic Name
Ethyl 6-(5-(phenylsulfonamido)pyridin-3-

yl)imidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula C₂₁H₁₈N₄O₄S

Molecular Weight 422.46 g/mol

CAS Number 1276110-06-5

SMILES
CCOC(=O)c1cnc2ccc(cn12)-c3cc(cnc3)NS(=O)

(=O)c4ccccc4

InChIKey SEKOTFCHZNXZMM-UHFFFAOYSA-N

Solubility Soluble in DMSO (≥21.1 mg/mL)

Physical Form Solid, Grey to Brown

Melting Point >193°C (decomposition)

Mechanism of Action and Signaling Pathways
HS-173 exerts its anti-neoplastic effects primarily through the potent and selective inhibition of

the PI3Kα isoform, with a half-maximal inhibitory concentration (IC₅₀) of 0.8 nM. The

PI3K/AKT/mTOR pathway is a central signaling cascade that, when aberrantly activated, drives

tumorigenesis by promoting cell proliferation, survival, and metabolic activity.

HS-173's inhibition of PI3Kα blocks the conversion of phosphatidylinositol-4,5-bisphosphate

(PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment

and activation of downstream effectors such as AKT and mTOR. The suppression of this

pathway leads to several key cellular outcomes:

Induction of Apoptosis: HS-173 has been shown to induce programmed cell death by

affecting the cell-cycle distribution and activating caspases.

Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase in cancer cells.

Inhibition of Angiogenesis: HS-173 can block VEGF-induced angiogenesis, a critical process

for tumor growth and metastasis.
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Suppression of Epithelial-Mesenchymal Transition (EMT): In pancreatic cancer models, HS-
173 has been demonstrated to suppress EMT and metastasis by inhibiting both the

PI3K/AKT/mTOR and Smad2/3 signaling pathways.[1]

The signaling cascades affected by HS-173 are visualized in the diagrams below.
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Caption: The inhibitory effect of HS-173 on the PI3K/AKT/mTOR signaling pathway.
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Caption: HS-173 inhibits the Smad2/3 signaling pathway, suppressing EMT.
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The anti-proliferative activity of HS-173 has been quantified in various cancer cell lines. The

IC₅₀ values are presented in the tables below.

Table 1: In Vitro Inhibitory Activity of HS-173

Target IC₅₀ (nM)

PI3Kα 0.8

Table 2: Anti-proliferative Activity of HS-173 in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)

T47D Breast Cancer 0.6

SK-BR-3 Breast Cancer 1.5

MCF-7 Breast Cancer 7.8

A549 Non-small Cell Lung Cancer 0.26

HCT-116 Colon Cancer 0.25

Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of

HS-173.

Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation,

and cytotoxicity.

Materials:

96-well tissue culture plates

Cancer cell lines of interest
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Complete culture medium

HS-173 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium.

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell

attachment.

Prepare serial dilutions of HS-173 in culture medium and add them to the respective wells.

Include a vehicle control (DMSO) and a no-cell control (medium only).

Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable

cells to reduce the yellow MTT to purple formazan crystals.

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after

treatment with an agent like HS-173, often in combination with radiation.
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Materials:

6-well or 100 mm tissue culture dishes

Cancer cell lines

Complete culture medium

HS-173

Trypsin-EDTA

Phosphate-buffered saline (PBS)

Fixation solution (e.g., methanol:acetic acid, 3:1)

Staining solution (e.g., 0.5% crystal violet in methanol)

Irradiation source (if applicable)

Procedure:

Culture cells to ~80% confluency.

Treat cells with the desired concentrations of HS-173 for a specified duration.

Harvest the cells by trypsinization to obtain a single-cell suspension.

Count the viable cells using a hemocytometer or automated cell counter.

Plate a known number of cells (ranging from 100 to 5000, depending on the expected

survival rate) into new culture dishes.

If assessing radiosensitivity, irradiate the plates with varying doses of radiation.[2]

Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.

Aspirate the medium, wash the colonies with PBS, and fix them with the fixation solution for

10-15 minutes.
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Stain the colonies with crystal violet solution for 15-30 minutes.

Gently wash the dishes with water and allow them to air dry.

Count the colonies containing 50 or more cells.

Calculate the plating efficiency and surviving fraction for each treatment group.

Western Blotting for PI3K/AKT/mTOR Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the

PI3K/AKT/mTOR signaling pathway, including their phosphorylation status, which is indicative

of their activation state.

Materials:

Cancer cell lines

HS-173

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system
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Procedure:

Plate cells and treat with HS-173 as required.

Lyse the cells on ice using lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins from the gel to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-

specific antibody binding.

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities and normalize to a loading control like β-actin.
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Caption: A generalized workflow for the in vitro evaluation of HS-173.

Conclusion
HS-173 is a promising PI3Kα inhibitor with demonstrated preclinical efficacy in various cancer

models. Its ability to potently and selectively inhibit a key oncogenic signaling pathway makes it

an attractive candidate for further development, both as a monotherapy and in combination

with other anti-cancer agents. The data and protocols presented in this guide offer a

foundational resource for researchers dedicated to advancing the understanding and clinical

application of novel targeted therapies like HS-173.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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